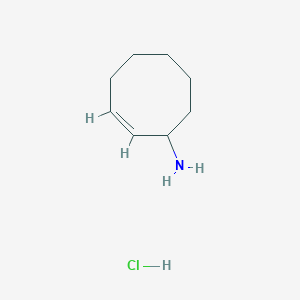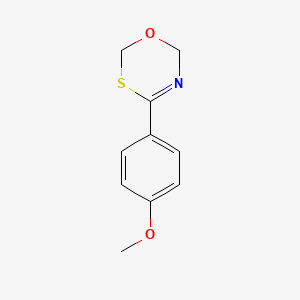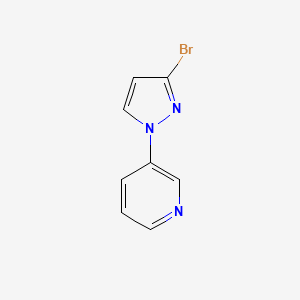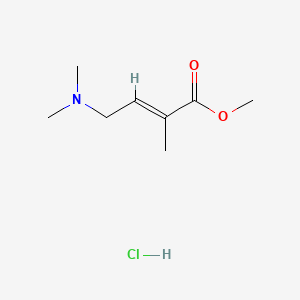![molecular formula C9H17N B12311827 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)
3,3-Dimethyl-octahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached to the cyclopentane ring. The stereochemistry of the compound is specified by the (3aR,6aR) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles . This reaction typically involves the use of organocatalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and studying biological pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole
- rac-4-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]-1-methyl-1H-pyrazole
Uniqueness
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
ICBSEXUBJDEKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2C1CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)


![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)


